molecular formula C10H10F3NO B3872057 N-[2-(trifluoromethyl)phenyl]propanamide

N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3872057
M. Wt: 217.19 g/mol
InChI Key: JZRAJSHDIIOPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Trifluoromethyl)phenyl]propanamide is a propanamide derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This compound serves as a structural scaffold in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates receptor binding . Its analogs are explored for diverse therapeutic applications, including TRPV1 antagonism , dopamine D2 receptor antagonism , and nonlinear optical (NLO) properties .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRAJSHDIIOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-(trifluoromethyl)aniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(trifluoromethyl)aniline+propanoyl chlorideThis compound+HCl\text{2-(trifluoromethyl)aniline} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(trifluoromethyl)aniline+propanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites, leading to various biological effects.

Comparison with Similar Compounds

Core Modifications: Substituent Variations on the Phenyl Ring

Structural analogs often vary in substituent positions, electronic properties, and steric bulk. Key examples include:

Compound Name Substituents on Phenyl Ring Molecular Weight Melting Point (°C) Yield (%) Biological Activity Reference
N-[2-(Trifluoromethyl)phenyl]propanamide -CF₃ (ortho) 217.18 Not reported - Reference compound -
N-[4-(Trifluoromethyl)phenyl]propanamide -CF₃ (para) 217.18 108–110 42 Dopamine D2 antagonist
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide -CF₃, -NO₂, -Br, -OH (meta) 385.14 Not reported - N/A
2-Hydroxyflutamide -CF₃, -NO₂, -OH (meta) 284.20 Not reported - Antiandrogen

Key Observations :

  • Electron-withdrawing groups (-NO₂, -CF₃) improve metabolic stability but may reduce solubility .

Amide Chain Modifications

Variations in the propanamide chain influence pharmacokinetics and target selectivity:

Compound Name Amide Chain Modification Molecular Weight Activity (IC₅₀, nM) Reference
This compound Standard propanamide chain 217.18 N/A -
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(2-(trifluoromethyl)phenyl)propanamide Benzothiazinone-linked propanamide 369.38 Dopamine D2 antagonist (IC₅₀ = 42)
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide Triazole-thioether propanamide 501.78 NLO applications

Key Observations :

  • Incorporation of heterocycles (e.g., benzothiazinone) enhances affinity for CNS targets .
  • Thioether linkages (e.g., triazole-thioether) improve NLO properties due to extended conjugation .

Pharmacological Activity Comparison

TRPV1 Antagonists

This compound analogs show potent TRPV1 antagonism, critical for pain management:

Compound ID (Reference) Substituents TRPV1 IC₅₀ (nM) Selectivity Over Other Targets Reference
43 () Cyclopentylmethoxy-pyridine 1.2 >100-fold vs. COX-2
45 () Cyclohexylmethoxy-pyridine 0.8 >50-fold vs. TRPA1
21 () Isopropoxy-pyridine 2.5 Moderate selectivity

Key Findings :

  • Bulky alkoxy groups (e.g., cyclohexylmethoxy) enhance TRPV1 binding via hydrophobic interactions .
  • Pyridine-containing analogs exhibit superior potency compared to phenyl-only derivatives .

Dopamine D2 Receptor Antagonists

Propanamide derivatives with trifluoromethylphenyl groups are explored for antipsychotic applications:

Compound ID () Substituents D2 Receptor IC₅₀ (nM) Selectivity (D2 vs. 5-HT2A)
11 3-Oxo-benzothiazinone 42 10-fold
7 4-Methylphenylsulfonamido 27 5-fold

Key Findings :

  • Sulfonamido groups improve D2 receptor binding affinity .
  • Benzothiazinone derivatives balance potency and selectivity .

Physicochemical Properties

Melting Points and Solubility

Compound Name (Reference) Melting Point (°C) Solubility (LogP)
This compound Not reported Estimated 3.1
2-Hydroxyflutamide () 110–112 2.8 (moderate)
Compound 43 () 112–114 4.2 (lipophilic)

Key Observations :

  • Lipophilic analogs (LogP >4) face solubility challenges but exhibit enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.